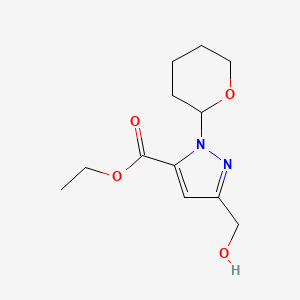
1,3-dibromoDibenzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromodibenzothiophene is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with bromine atoms attached at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromodibenzothiophene can be synthesized through several methods. One common approach involves the bromination of dibenzothiophene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the desired product.
化学反応の分析
Types of Reactions
1,3-Dibromodibenzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted dibenzothiophenes with functional groups such as amines, thiols, and ethers.
Oxidation Reactions: Products include sulfone derivatives of dibenzothiophene.
Reduction Reactions: Products include hydrogenated dibenzothiophenes.
科学的研究の応用
1,3-Dibromodibenzothiophene has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Materials Science: It is employed in the development of novel materials with unique electronic and optical properties.
Chemistry: It serves as a precursor for the synthesis of various functionalized dibenzothiophenes.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
作用機序
The mechanism of action of 1,3-dibromodibenzothiophene is primarily related to its ability to undergo various chemical transformations. The bromine atoms and the thiophene ring provide reactive sites for substitution, oxidation, and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile building block in synthetic chemistry.
類似化合物との比較
Similar Compounds
- 1,2-Dibromodibenzothiophene
- 1,4-Dibromodibenzothiophene
- Dibenzothiophene
Uniqueness
1,3-Dibromodibenzothiophene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the development of compounds with tailored properties for specific applications.
特性
分子式 |
C12H6Br2S |
|---|---|
分子量 |
342.05 g/mol |
IUPAC名 |
1,3-dibromodibenzothiophene |
InChI |
InChI=1S/C12H6Br2S/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6H |
InChIキー |
HWNAUXQTXPYPRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
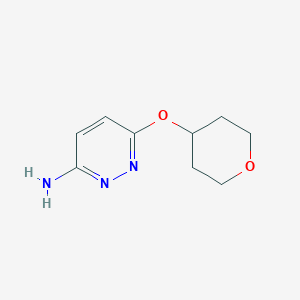
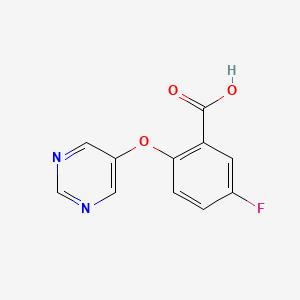

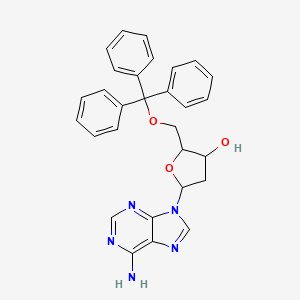
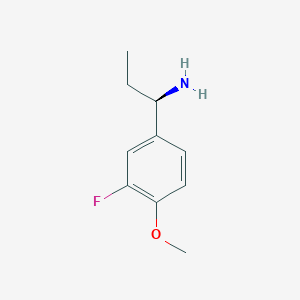
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)


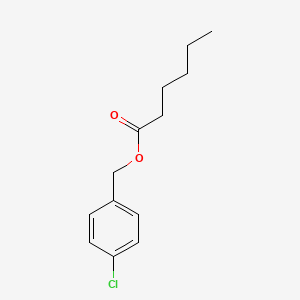
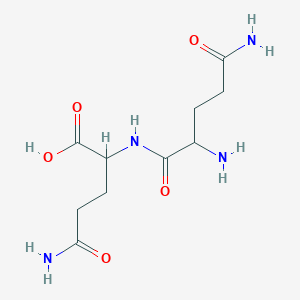
![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)
